

Elacridar Hydrochloride for blood-brain barrier penetration studies

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Compound of Interest

Compound Name: *Elacridar Hydrochloride*

Cat. No.: *B1662870*

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An In-depth Technical Guide to **Elacridar Hydrochloride** for Blood-Brain Barrier Penetration Studies

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of **Elacridar hydrochloride** (HCl), a potent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It details its mechanism of action, applications, and experimental protocols for assessing and enhancing drug penetration across the blood-brain barrier (BBB).

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside[1]. This barrier is crucial for maintaining brain homeostasis but also poses a significant challenge for drug delivery to the CNS. A key component of this barrier is the expression of ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2)[2][3]. These transporters actively pump a wide variety of xenobiotics, including many therapeutic drugs, out of the brain endothelial cells, thus severely limiting their CNS accumulation[2][4].

Elacridar (also known as GF120918 or GF120918A) is a third-generation, orally active, and potent dual inhibitor of P-gp and BCRP[3][5][6]. Its ability to block these efflux pumps makes it

an invaluable tool in preclinical research for two primary purposes:

- To investigate whether a drug candidate is a substrate of P-gp and/or BCRP.
- To enhance the CNS penetration of substrate drugs, potentially improving the treatment of brain tumors and other CNS disorders[4][7].

This document serves as a technical resource, consolidating key data and methodologies for the effective use of Elacridar in BBB penetration studies.

Chemical and Physical Properties

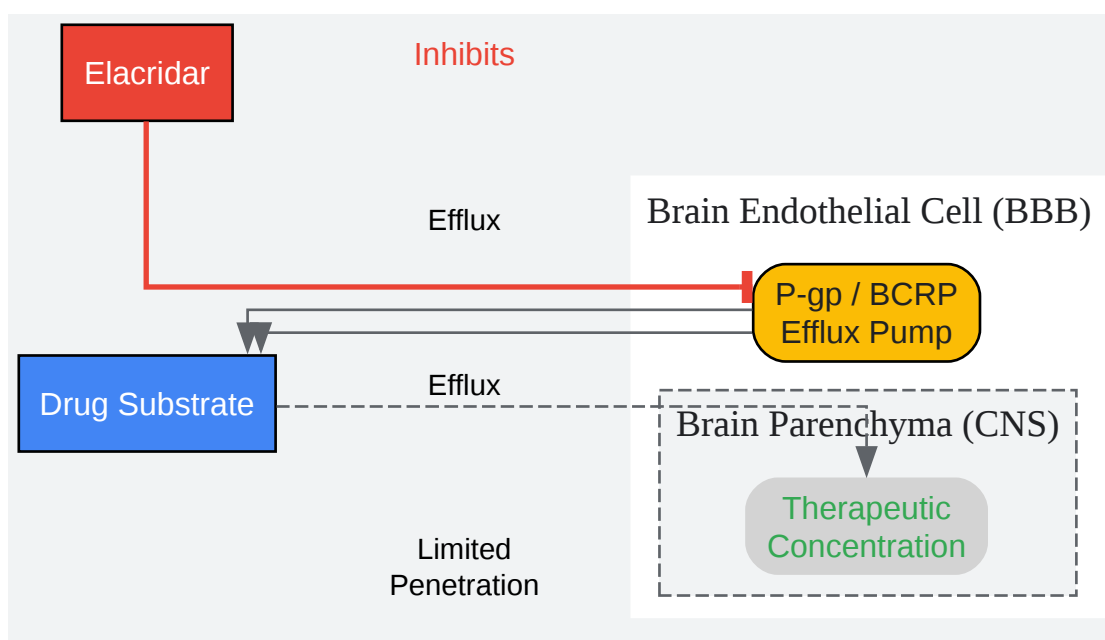
Elacridar hydrochloride is a yellow powder with poor aqueous solubility, a property that influences its formulation and bioavailability[7][8][9]. Due to the instability of its solutions, fresh preparation for each experiment is recommended[6].

Property	Value	Reference
Full Chemical Name	N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinoliny)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide hydrochloride	[2][3]
Synonyms	GF120918, GF120918A	[2][5]
CAS Number	143851-98-3	[3][8]
Molecular Formula	C ₃₄ H ₃₃ N ₃ O ₅ ·HCl	[3]
Molecular Weight	600.1 g/mol	[2][3]
Appearance	Yellow powder	[9]
Solubility	Soluble in DMSO. Poorly soluble in water.	[3][7][8]
Storage	Store powder at -20°C	[3][9]

Mechanism of Action at the Blood-Brain Barrier

Elacridar functions by competitively inhibiting the P-gp and BCRP transporters located on the luminal membrane of the brain endothelial cells[2]. These transporters utilize ATP hydrolysis to actively efflux substrates from the cell interior back into the bloodstream[2]. By blocking this mechanism, Elacridar allows co-administered drugs that are P-gp/BCRP substrates to bypass this efflux, leading to significantly higher concentrations within the brain parenchyma.

Interestingly, Elacridar itself is a substrate for P-gp and BCRP. This results in a nonlinear, dose-dependent brain distribution; as the administered dose of Elacridar increases, it begins to saturate its own efflux transporters, leading to a disproportionately large increase in its own brain concentration[4][10]. This self-saturating property is a key consideration when designing experiments to achieve maximal inhibition of the transporters.



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Mechanism of Elacridar at the Blood-Brain Barrier.

Quantitative Data on Efficacy

The co-administration of Elacridar has been shown to dramatically increase the brain-to-plasma (B/P) ratio of numerous P-gp and BCRP substrates. The following table summarizes key findings from various preclinical studies, demonstrating the potent effect of Elacridar on enhancing CNS drug exposure.

Probe Substrate	Animal Model	Elacridar Dose & Route	Key Finding	Reference
Quinidine	Mouse	5 mg/kg, IV	38-fold increase in B/P ratio	[11][12][13]
Quinidine	Rat	5 mg/kg, IV	70-fold increase in B/P ratio	[11][12][13]
Digoxin	Mouse	5 mg/kg, IV	4-fold increase in B/P ratio	[11][12][13]
Talinolol	Mouse	5 mg/kg, IV	2-fold increase in B/P ratio	[11][12][13]
Paclitaxel	Mouse	25 mg/kg, Oral	2.75-fold increase in B/P ratio (from 0.08 to 0.22)	[14]
Docetaxel	Mouse	Not Specified	Brain concentration increased to 59% of that in P-gp knockout mice	
Sunitinib	Mouse	100 mg/kg, Oral	12-fold increase in brain penetration	[7]
EAI045	Mouse	50 mg/kg, Oral	5.4-fold increase in B/P ratio	[15]
Lapatinib	Rat	Not Specified	86.5% increase in brain AUC _{0-∞}	
Erlotinib	Mouse	10-50 mg/kg, Oral	B/P ratio increased from 0.09 to 0.25-0.37	[16]

Experimental Protocols

The following sections provide detailed methodologies for conducting in vivo studies with Elacridar.

In Vivo Protocol: Assessing BBB Efflux in Rodents

This protocol provides a generalized framework for determining if a test compound is a P-gp/BCRP substrate by measuring the impact of Elacridar on its B/P ratio[11][12].

Objective: To quantify the change in a test compound's brain and plasma concentrations following P-gp/BCRP inhibition by Elacridar.

Materials:

- Animals: Male FVB or C57BL/6 mice (20-25g) or Sprague-Dawley rats (200-250g).
- Inhibitor: **Elacridar hydrochloride**.
- Test Compound: The drug being investigated.
- Vehicles:
 - Intravenous (IV): A solution of DMSO, propylene glycol, and saline (e.g., 2:2:1 v/v/v)[7].
 - Oral (PO): A suspension in 0.5% hydroxypropylmethylcellulose (HPMC) with 1% Tween 80[7].
- Equipment: Dosing syringes, cardiac puncture supplies, brain harvesting tools, homogenizer, centrifuge, UPLC-MS/MS system.

Methodology:

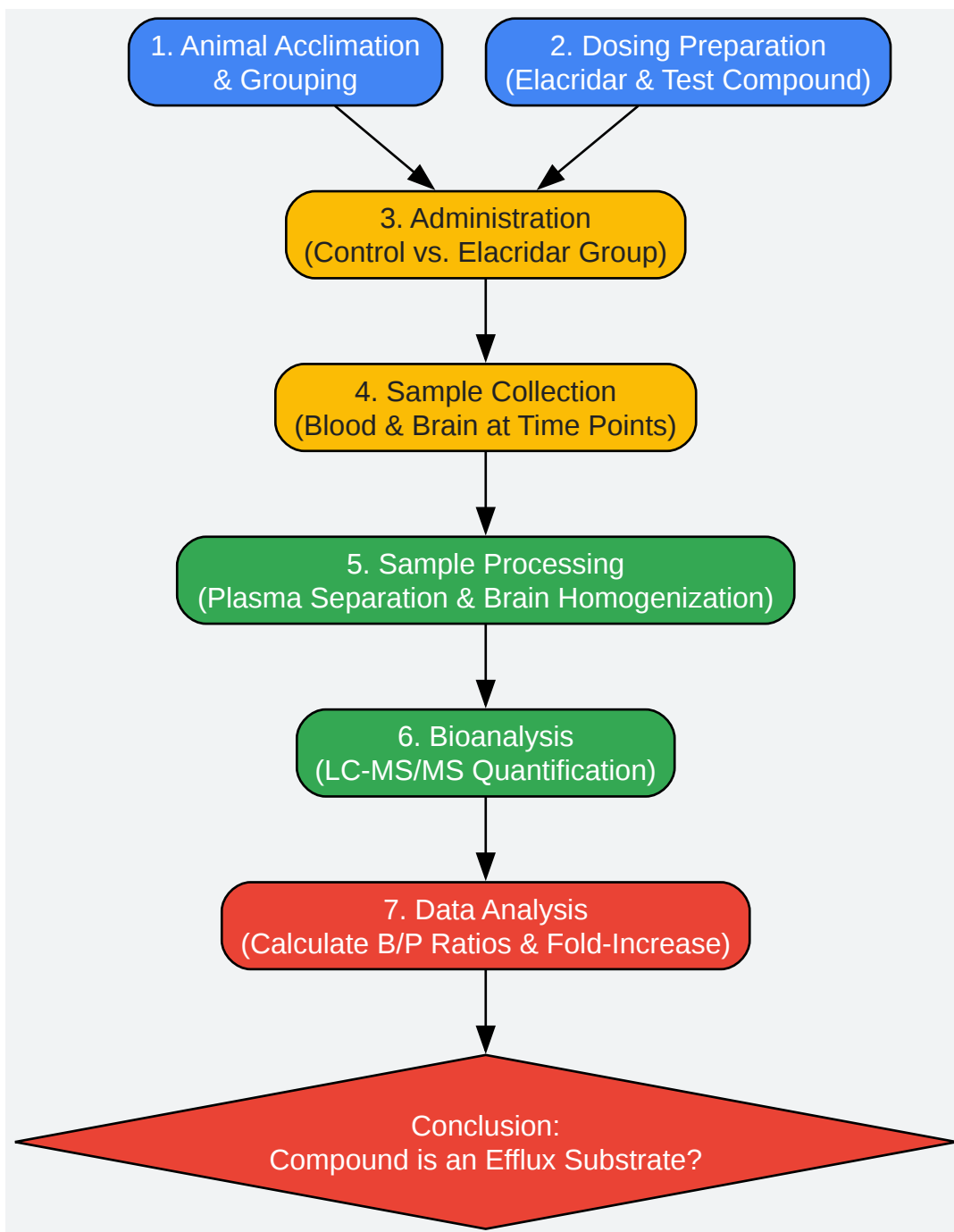
- Dosing Solution Preparation:
 - Prepare Elacridar and the test compound in the appropriate vehicle on the day of the experiment. Vortex and sonicate as needed to ensure complete dissolution or a homogenous suspension.
- Animal Grouping and Administration:

- Acclimate animals for at least 3 days prior to the study.
- Divide animals into two main groups (n=4 per time point):
 - Group 1 (Control): Administer vehicle, followed by the test compound.
 - Group 2 (Treatment): Administer Elacridar, followed by the test compound.
- Elacridar Dosing: Administer Elacridar typically 30-60 minutes before the test compound[11][12].
 - Recommended IV Dose: 2.5 - 5 mg/kg[4][11].
 - Recommended Oral Dose: 10 - 100 mg/kg[7][15].
- Administer the test compound via the desired route (e.g., IV or PO).
- Sample Collection:
 - At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-test compound administration), euthanize animals via an approved method (e.g., CO₂ asphyxiation)[4][7].
 - Immediately perform cardiac puncture to collect whole blood into heparinized tubes[4].
 - Perform transcardial perfusion with ice-cold saline to flush blood from the brain vasculature.
 - Carefully excise the brain, wash with cold saline, blot dry, and flash-freeze in liquid nitrogen[4]. Store all samples at -80°C until analysis.
- Sample Processing:
 - Plasma: Centrifuge blood samples (e.g., 7500g for 10 minutes at 4°C) to separate plasma[4].
 - Brain Homogenate: Weigh the frozen brain tissue and homogenize it in a fixed volume of a suitable buffer (e.g., 4 volumes of phosphate-buffered saline, PBS)[12].
- Bioanalysis:

- Determine the concentrations of the test compound in plasma and brain homogenate samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[11][12].
- Data Analysis:
 - Calculate the brain-to-plasma ratio (B/P Ratio) for each animal:
 - $\text{B/P Ratio} = (\text{Concentration in Brain Homogenate}) / (\text{Concentration in Plasma})$
 - Calculate the mean B/P ratio for each group at each time point.
 - The fold-increase in brain penetration is determined by dividing the mean B/P ratio of the Elacridar-treated group by the mean B/P ratio of the control group. A statistically significant increase (e.g., >2-fold) is strong evidence that the test compound is a P-gp and/or BCRP substrate.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo study using Elacridar.

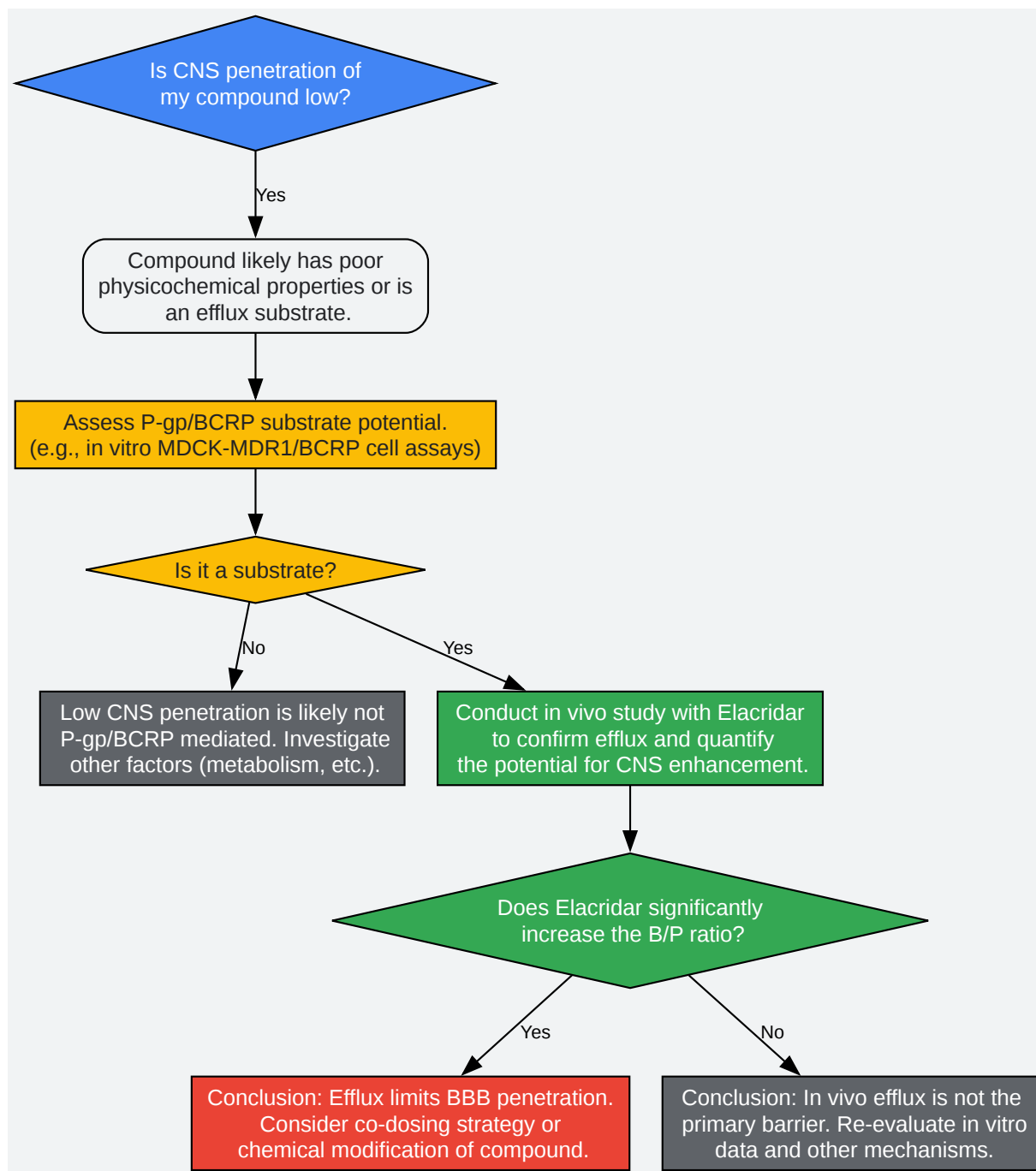


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Standard workflow for an in vivo Elacridar study.

Decision Framework for Using Elacridar

Researchers can use a logical decision-making process to determine when and how to incorporate Elacridar into their drug discovery pipeline.



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Decision tree for investigating low brain penetration.

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